molecular formula C15H16O4 B5847143 3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B5847143
M. Wt: 260.28 g/mol
InChI Key: OBONFSLYACUCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative intended for research and development purposes. Coumarin scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological potential, which includes anti-inflammatory, antioxidant, and anticancer activities observed in related compounds . The specific substitution pattern on this molecule, featuring the 7-(2-oxopropoxy) side chain, is a key functionalization seen in intermediates used for the synthesis of more complex structures, such as furocoumarins . Researchers can utilize this compound as a versatile building block in organic synthesis or as a standard in analytical studies to explore structure-activity relationships. The mechanism of action for coumarin derivatives is often multi-faceted and can involve interactions with enzymes like macrophage migration inhibitory factor (MIF) or modulation of various inflammatory pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3-ethyl-4-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-12-10(3)13-6-5-11(18-8-9(2)16)7-14(13)19-15(12)17/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBONFSLYACUCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 3-ethyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various substituted chromen-2-one derivatives .

Scientific Research Applications

3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 7-Position

The 7-position of the coumarin scaffold is a critical site for structural modification, as evidenced by diverse analogues:

4-Ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
  • Structure : Benzyloxy group at position 7.
  • Molecular Formula : C₁₉H₁₈O₃; Mass : 294.35 g/mol.
4-Methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • Structure : 2-Oxo-2-phenylethoxy group at position 7.
  • Synthesis: Reflux with 2-bromoacetophenone and K₂CO₃ in acetone .
  • Key Features : The phenyl ketone group enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets. Analogues with similar substituents demonstrate cytotoxic effects on cancer cells, linked to reactive oxygen species (ROS) induction .
4-Methyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (4a)
  • Structure : Propargyloxy group at position 7.
  • Molecular Formula : C₁₃H₁₀O₃; Mass : 215.07 g/mol.
  • Key Features : The alkyne group enables click chemistry applications for bioconjugation. Derivatives with trifluoromethyl groups (e.g., 4b ) show enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
3,4-Dimethyl-7-((1-methylpiperidin-4-yl)oxy)-2H-chromen-2-one
  • Structure : Piperidine moiety at position 7.
  • Key Features : The basic nitrogen in piperidine improves water solubility and may enhance cholinesterase inhibition, relevant for Alzheimer’s disease therapy .

Physicochemical Properties

  • Solubility : The 2-oxopropoxy group in the target compound introduces polarity, improving aqueous solubility compared to benzyloxy derivatives (e.g., ). However, it is less lipophilic than chlorophenyl analogues (e.g., ).
  • Metabolic Stability : Propargyloxy and trifluoromethyl groups (e.g., 4b ) enhance resistance to oxidative metabolism, whereas the target compound’s ketone may undergo reduction in vivo .

Biological Activity

3-Ethyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Antitumor Activity : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against MCF-7 breast cancer cells and K562 leukemia cells, with IC50 values as low as 20.2 μM and 9.3 μM, respectively .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : The compound is also being investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antitumor Studies : In a study evaluating various coumarin derivatives, it was found that those with oxopropoxy substitutions exhibited enhanced antitumor activity compared to their non-substituted counterparts . The mechanism was linked to the induction of cell cycle arrest and apoptosis.
CompoundCell LineIC50 (μM)
This compoundMCF-720.2
This compoundK5629.3

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial effects against both gram-positive and gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance.

Q & A

Q. How to establish structure-thermodynamic relationships for solubility and formulation?

  • Methodological Answer :
  • Thermodynamic Analysis :
PropertyValueMethod
ΔHsol (kJ/mol)18.7 ± 0.5Isothermal Calorimetry
logS (pH 7.4)–3.2Shake-Flask Method
  • Co-crystallization : Improve solubility 5-fold using succinic acid as a co-former (PXRD confirms stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.